molecular formula C₂H₇ClN₄O B019571 Guanylurea hydrochloride CAS No. 926-72-7

Guanylurea hydrochloride

Cat. No. B019571
CAS RN: 926-72-7
M. Wt: 138.56 g/mol
InChI Key: IFVXVYPDZQJILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Guanylurea hydrochloride involves chemical processes that start with N-guanylurea hydrochloride as a primary substance. Through hydrolysis and double decomposition reaction, compounds like N-guanylurea dinitramide (GUDN) are produced with an overall yield of 79% (Lian-Hui Peng, 2006). This process underlines the compound's utility in creating energetic materials with low sensitivity and good thermal stability.

Molecular Structure Analysis

The molecular structure of Guanylurea hydrochloride is characterized by pronounced π-electron delocalization on the cation and strong intra- and inter-molecular hydrogen bonding interactions. This molecular arrangement contributes to a polymer-like structure, significantly influenced by hydrogen bonding charge transfer complexes in the solid state (M. Scoponi et al., 1991).

Chemical Reactions and Properties

Guanylurea hydrochloride undergoes various chemical reactions that produce different compounds, such as guanylurea nitrate (GUN) and guanylurea perchlorate (GUP), characterized by specific crystalline structures and thermal properties. These reactions are vital for understanding the compound's behavior under different conditions and for its application in creating high-energy materials (T. Klapötke & C. M. Sabaté, 2008).

Physical Properties Analysis

The study of Guanylurea hydrochloride's physical properties, such as density, friction sensitivity, and thermal stability, is crucial for its application in energetic materials. For example, GUDN has been found to have a density of 1.755g/cm³ and exhibits low sensitivity and good thermal stability, making it suitable for use in double base propellant (Lian-Hui Peng, 2006).

Chemical Properties Analysis

Understanding the chemical properties of Guanylurea hydrochloride, such as its reactivity with other compounds and its decomposition behavior, is essential for its application in various domains. Studies on its thermal decomposition have provided insights into the potential use of Guanylurea hydrochloride and its derivatives in energetic materials, highlighting their low sensitivity and good performance (M. Sul et al., 2013).

Scientific Research Applications

  • Crystal Structure and Spectroscopic Analyses : Guanylurea hydrochloride crystallizes with pronounced π-electron delocalization and strong hydrogen bonding interactions, forming a polymer-like structure with Cl- anions and water molecules. This aspect of its molecular structure is crucial for its applications in material science and chemistry (Scoponi et al., 1991).

  • Optical Applications : Guanylurea(1+) hydrogen phosphite, a compound related to guanylurea hydrochloride, shows potential in optical applications. Its synthesis is straightforward, and it offers transparency, thermal stability, and effective second harmonic generation, comparable to urea (Fridrichová et al., 2010).

  • Biodegradation of Metformin : A study identified an enzyme, guanylurea hydrolase, that effectively degrades metformin and its main metabolite, guanylurea, in wastewater treatment plants. This could have implications for the treatment of water used by COVID-19 patients (Tassoulas et al., 2021).

  • Impact on Embryogenesis : Research indicates that guanylurea can induce oxidative stress in zebrafish embryos, impairing their normal development and leading to embryo death. This finding is significant for environmental and biological studies (Elizalde-Velázquez et al., 2021).

  • Conversion into Graphitic Carbon Nitride : Guanylurea dicyanamide can be thermally converted into graphitic carbon nitride. This process involves the formation of melamine and prototypic CNx precursors, resulting in layered CNxHy phases without significant oxygen integration. This has implications for materials science and nanotechnology (Lotsch & Schnick, 2005).

  • Potential in Rocket Fuels : The guanylurea cation-based monopropellants are investigated for their potential as low-energy rocket fuels. Their high sensitivity to shock, friction, and electrostatic discharge is a notable characteristic (Klapötke & Sabaté, 2010).

  • Fire Retardant Applications : Incorporating guanylurea phosphate into aqueous melamine-urea-formaldehyde resin creates a fire-retardant varnish. This varnish enhances the fire resistance of coated plywood, which is significant in construction and materials engineering (Xiao et al., 2018).

  • Use in Energetic Materials : Guanylurea dinitramide (GUDN) is explored for its low sensitivity, good thermal stability, and unhygroscopic properties, making it a candidate for double base propellants in energetic materials like HMX and RDX (Peng, 2006).

Safety And Hazards

Guanylurea hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Guanylurea, the main transformation product of the antidiabetic drug metformin, alters the growth and development of fish, induces oxidative stress, and disrupts the levels and expression of several genes, metabolites, and proteins related to the overall fitness of fish . Therefore, future studies should focus more explicitly on this hormone-changing aspect of guanylurea and the mode of action behind it .

properties

IUPAC Name

diaminomethylideneurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVXVYPDZQJILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141-83-3 (Parent)
Record name Guanylurea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

138.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylurea hydrochloride

CAS RN

926-72-7
Record name Urea, N-(aminoiminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanylurea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidinouronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICYANODIAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y85MAY0BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanylurea hydrochloride
Reactant of Route 2
Guanylurea hydrochloride
Reactant of Route 3
Guanylurea hydrochloride
Reactant of Route 4
Guanylurea hydrochloride
Reactant of Route 5
Guanylurea hydrochloride
Reactant of Route 6
Guanylurea hydrochloride

Citations

For This Compound
48
Citations
M Scoponi, E Polo, V Bertolasi, V Carassiti… - Journal of the Chemical …, 1991 - pubs.rsc.org
… structure and of the vibrational analyses (FTIR and Raman) of guanylurea hydrochloride. … structure and vibrational assignments of guanylurea hydrochloride with reference to the early …
Number of citations: 21 pubs.rsc.org
黄新萍, 常佩, 王伯周, 陈智群… - Chinese Journal Of …, 2014 - energetic-materials.org.cn
… guanylurea salt of 3-nitro-1, 2, 4-triazol-5-one(GUNTO) was designed and synthesized by two methods of a pot method and distribution method using guanylurea hydrochloride and …
Number of citations: 2 www.energetic-materials.org.cn
CAO Dan, S **-hong, H Hai-feng, L Li-xuan - Acta Armamentarii, 2012 - co-journal.com
… Abstract: 3,4,5鄄triamino鄄1,2,4鄄triazolium and N鄄carbbamoylguanidinium dinitromethanide salts were synthesized and characterized by using N鄄guanylurea hydrochloride and 3,4,…
Number of citations: 1 www.co-journal.com
M Karimzadeh, N Manouchehri, D Saberi… - Spectrochimica Acta Part …, 2018 - Elsevier
All 66 conformers of guanylurea were optimized and frequency calculations were performed at M06-2X/6-311++G(d,p) level of theory. Theses conformers were categorized into five …
Number of citations: 5 www.sciencedirect.com
AN Maitra, D Sen - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
Strong chelating agents like guanylurea, guanylurea-O-alkyl ethers and biguanides are found to react with trimethoxy borate and boric acid in methanol and water respectively giving …
Number of citations: 2 www.sciencedirect.com
Y Kasetti, PV Bharatam - Journal of molecular modeling, 2013 - Springer
… Scoponi M, Polo E, Bertolasi V, Carassiti V, Bertelli G (1991) Crystal structure and spectroscopic analyses of guanylurea hydrochloride. evidence of the influence of hydrogen bonding …
Number of citations: 5 link.springer.com
M Fridrichová, I Němec, I Matulková, R Gyepes… - Vibrational …, 2012 - Elsevier
… The simplest guanylurea salt–guanylurea hydrochloride–was thoroughly studied by Scoponi et al. [7]. Their discussion about the influence of hydrogen bond formation on π-electrons …
Number of citations: 18 www.sciencedirect.com
CE Morris, LH Chance - Journal of Chemical and Engineering …, 1975 - ACS Publications
A search of the literature for compounds with structure I, where Y= CN or C (Q) NH2 and Z is alkoxy or aryloxy, re-vealed that only three such cyanoguanidine derivatives (Y= CN) and …
Number of citations: 3 pubs.acs.org
LCY Woo, VG Yuen, KH Thompson, JH McNeill… - Journal of inorganic …, 1999 - Elsevier
Vanadium has well-documented blood-glucose-lowering properties both in vitro and in vivo. The design of new oxovanadium(IV) coordination compounds, intended for use as insulin-…
Number of citations: 158 www.sciencedirect.com
B Wang, G Zhang, H Huo, Y Fan… - Chinese Journal of …, 2011 - Wiley Online Library
… Guanylurea hydrochloride (0.18 g, 1.29 mmol) was added and the resulting reaction mixture stirred for 3 h and subsequently cooled down to ice temperature. The precipitate thus …
Number of citations: 36 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.